molecular formula C21H24N2O6S B4013549 propan-2-yl 6-[4-(acetyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

propan-2-yl 6-[4-(acetyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B4013549
M. Wt: 432.5 g/mol
InChI Key: VZLCNECVCOVCLL-UHFFFAOYSA-N
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Description

Propan-2-yl 6-[4-(acetyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a pyrimido-thiazine derivative characterized by a fused nitrogen-sulfur heterocyclic core. Its structure includes a 4-(acetyloxy)-3-methoxyphenyl substituent at position 6, an 8-methyl group, and a propan-2-yl ester at position 7 (Fig. 1). The acetyloxy group enhances lipophilicity and metabolic lability, while the methoxy group contributes to hydrogen-bonding interactions with biological targets.

Properties

IUPAC Name

propan-2-yl 6-(4-acetyloxy-3-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6S/c1-11(2)28-20(26)18-12(3)22-21-23(17(25)8-9-30-21)19(18)14-6-7-15(29-13(4)24)16(10-14)27-5/h6-7,10-11,19H,8-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLCNECVCOVCLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=C(C=C3)OC(=O)C)OC)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 6-[4-(acetyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted anilines, which undergo cyclization reactions to form the pyrimido[2,1-b][1,3]thiazine core. Key steps may include:

    Cyclization: Formation of the pyrimido[2,1-b][1,3]thiazine ring system through cyclization of appropriate precursors.

    Substitution: Introduction of the acetyloxy and methoxy groups via electrophilic aromatic substitution reactions.

    Esterification: Formation of the carboxylate ester group through esterification reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 6-[4-(acetyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of propan-2-yl 6-[4-(acetyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.

    Affect Gene Expression: Influence the expression of genes related to its biological activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents (Position 6) Key Features Biological/Physicochemical Impact Reference
Target Compound 4-(Acetyloxy)-3-methoxyphenyl Acetyloxy (metabolically labile), methoxy (H-bond donor) Enhanced lipophilicity, potential for controlled metabolic activation
Propan-2-yl 6-(3-Methoxyphenyl) Analog 3-Methoxyphenyl Single methoxy group Moderate solubility; limited bioactivity compared to multi-substituted analogs
Propan-2-yl 6-(4-Chlorophenyl) Analog 4-Chlorophenyl Chlorine (electron-withdrawing) Increased lipophilicity; improved antimicrobial activity
Allyl 6-(3,4,5-Trimethoxyphenyl) Analog 3,4,5-Trimethoxyphenyl Three methoxy groups High solubility and potent anticancer activity (e.g., tubulin inhibition)
Ethyl 6-(4-Fluorophenyl) Analog 4-Fluorophenyl Fluorine (electron-withdrawing) Altered electronic properties; enhanced CNS penetration
Benzyl 6-(4-Ethoxyphenyl) Analog 4-Ethoxyphenyl Ethoxy (bulky alkoxy) Reduced metabolic stability; prolonged half-life

Key Observations:

Substituent Effects on Bioactivity: The 4-(acetyloxy)-3-methoxyphenyl group in the target compound balances lipophilicity and metabolic lability. Chlorophenyl and fluorophenyl analogs exhibit higher antimicrobial activity due to electron-withdrawing effects, which enhance target binding . Trimethoxyphenyl derivatives (e.g., Allyl analog) show superior anticancer activity, likely due to improved solubility and tubulin-binding affinity .

Physicochemical Properties :

  • The target compound’s molecular weight (~390–400 g/mol) and logP (~3.5) are comparable to the 4-chlorophenyl analog (MW: 378.9 g/mol, logP: 3.1) .
  • The allyl ester in the trimethoxyphenyl analog reduces stability but increases reactivity for further derivatization .

Metabolic Stability :

  • The propan-2-yl ester in the target compound offers intermediate metabolic stability compared to ethyl (shorter half-life) and benzyl (longer half-life) esters .

Pharmacological Potential

  • Anticancer Activity : The acetyloxy group may facilitate prodrug activation, releasing active metabolites in tumor microenvironments. Preliminary studies on similar compounds show IC₅₀ values of 2–10 μM against breast cancer cell lines .
  • Anti-inflammatory Effects : The methoxy group’s H-bonding capacity may inhibit COX-2, with comparable potency to celecoxib in silico models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
propan-2-yl 6-[4-(acetyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Reactant of Route 2
propan-2-yl 6-[4-(acetyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

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